

Spectroscopic Profile of Alterporriol B: A Technical Guide

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Compound of Interest

Compound Name: *Alterporriol B*

Cat. No.: *B1665737*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Alterporriol B**, a dimeric tetrahydroanthraquinone produced by the fungus *Alternaria porri*. The structural elucidation of this complex natural product was first reported by Rikisaku Suemitsu and colleagues in 1984. This document collates the available spectroscopic information, presents it in a clear, tabular format for easy reference, and outlines the general experimental protocols for such analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of a natural product. The primary literature reports the following for **Alterporriol B**:

Ion	Formula	Calculated m/z	Found m/z
[M] ⁺	C ₃₂ H ₂₆ O ₁₃	618.1373	618.1373

Data sourced from Suemitsu, R., et al. (1984). Structural Elucidation of **Alterporriol B**, a Novel Metabolic Pigment Produced by *Alternaria porri* (Ellis) Ciferri. *Agricultural and Biological Chemistry*, 48(10), 2611-2613.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the cornerstone for elucidating the detailed chemical structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR chemical shift assignments for **Alterporriol B**, as reported in the primary literature. The spectra were recorded in acetone- d_6 .

^1H NMR Spectroscopic Data (Acetone- d_6)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-H, 2'-H	6.78	s	
4-H, 4'-H	6.49	s	
7-OH, 7'-OH	13.51	s	
8-OH, 8'-OH	12.30	s	
1- CH_3 , 1'- CH_3	2.24	s	
6- OCH_3 , 6'- OCH_3	3.92	s	
5-H, 5'-H	4.72	d	2.0
10a-H, 10a'-H	2.88	dd	2.0, 6.0
10 β -H, 10 β '-H	2.10	dd	18.0, 6.0
10 α -H, 10 α '-H	1.85	dd	18.0, 2.0

Data sourced from Suemitsu, R., et al. (1984). Structural Elucidation of **Alterporriol B**, a Novel Metabolic Pigment Produced by *Alternaria porri* (Ellis) Ciferri. *Agricultural and Biological Chemistry*, 48(10), 2611-2613.

^{13}C NMR Spectroscopic Data (Acetone- d_6)

Position	Chemical Shift (δ , ppm)
C-1, C-1'	148.0
C-2, C-2'	108.0
C-3, C-3'	162.1
C-4, C-4'	101.5
C-4a, C-4a'	134.5
C-5, C-5'	69.8
C-5a, C-5a'	138.2
C-6, C-6'	161.2
C-7, C-7'	162.8
C-8, C-8'	110.2
C-8a, C-8a'	110.2
C-9, C-9'	189.5
C-9a, C-9a'	108.0
C-10, C-10'	40.5
C-10a, C-10a'	45.5
1-CH ₃ , 1'-CH ₃	20.0
6-OCH ₃ , 6'-OCH ₃	56.0

Data sourced from Suemitsu, R., et al. (1984). Structural Elucidation of **Alterporriol B**, a Novel Metabolic Pigment Produced by *Alternaria porri* (Ellis) Ciferri. *Agricultural and Biological Chemistry*, 48(10), 2611-2613.

Experimental Protocols

The following are generalized experimental protocols typical for the isolation and spectroscopic analysis of fungal metabolites like **Alterporriol B**. The specific details for the characterization

of **Alterporriol B** can be found in the primary literature.

Fungal Culture and Extraction

- The fungus, *Alternaria porri*, is cultured on a suitable medium (e.g., potato dextrose agar or Czapek-Dox medium) in stationary culture at room temperature for several weeks.
- The mycelial mat is separated from the culture broth.
- The mycelia are extracted with a suitable organic solvent, such as acetone or methanol.
- The solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

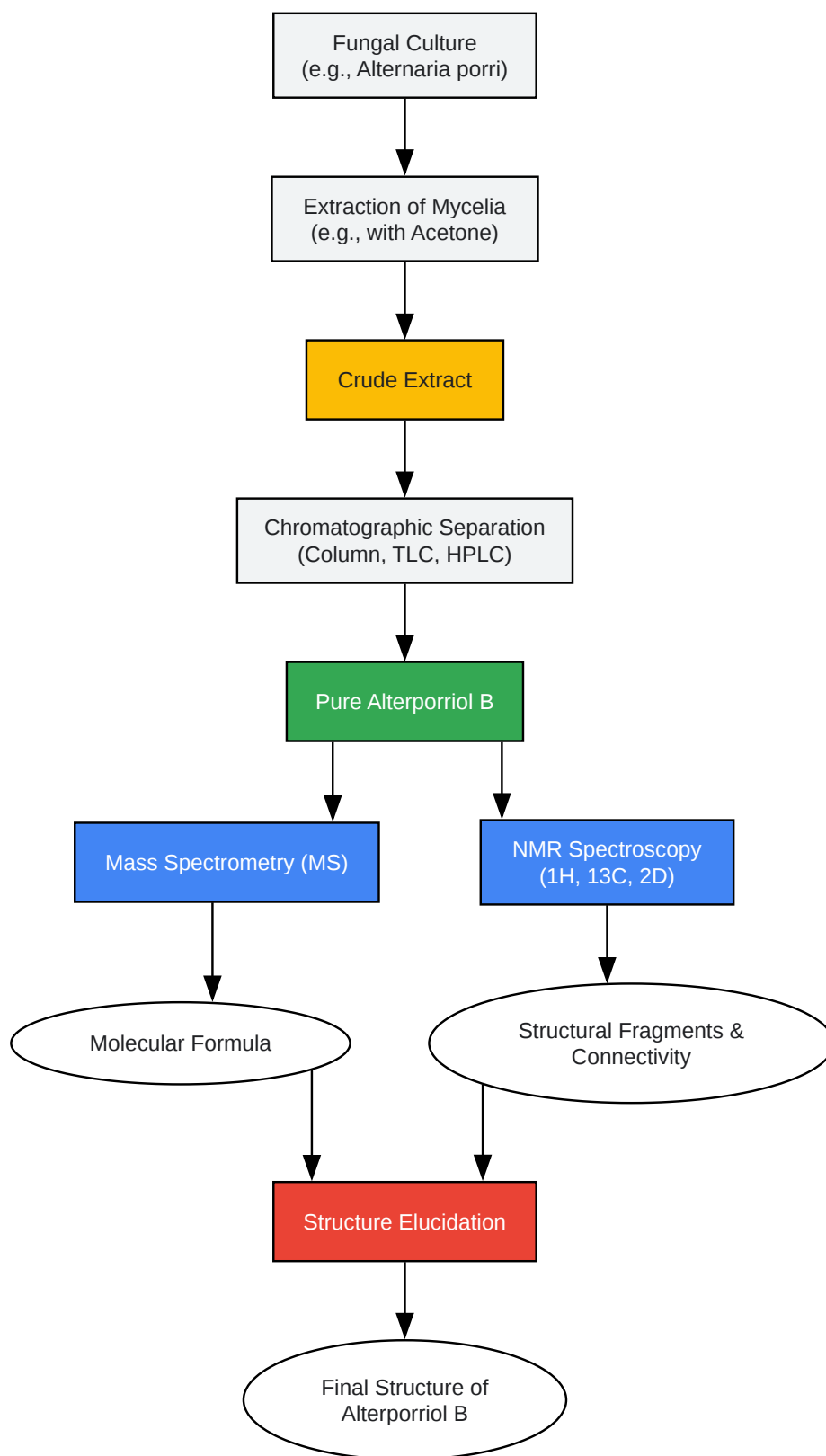
- The crude extract is subjected to column chromatography on silica gel.
- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the compound of interest are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure **Alterporriol B**.

Spectroscopic Analysis

- Mass Spectrometry (MS): High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., acetone- d_6 , CDCl_3 , $\text{DMSO-} \text{d}_6$). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Spectroscopic Elucidation

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like **Alterporriol B**.



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Workflow for the isolation and structural elucidation of **Alterporriol B**.

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